molecular formula C27H34N4O4 B2722291 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 921902-75-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2722291
CAS No.: 921902-75-2
M. Wt: 478.593
InChI Key: LQUUFWGTMSNVCE-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H34N4O4 and its molecular weight is 478.593. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Structurally Related Compounds

Pharmacological Activity and Metabolism

Compounds with structural features similar to the query, including tetrahydroisoquinolines and benzodioxins, are explored for their pharmacological activities. For instance, tetrahydroisoquinolines exhibit a range of biological properties, including antitumor and antimicrobial activities, and have been studied as potential pharmaceutical agents due to their presence in biologically active molecules (Redda, Gangapuram, & Ardley, 2010).

Synthetic Routes and Chemical Transformations

Research into the synthesis of compounds with structural similarities reveals diverse synthetic routes and chemical transformations that are essential in medicinal chemistry. For example, the synthesis of substituted benzodioxins and tetrahydroisoquinolines is crucial for creating novel compounds with potential therapeutic applications (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).

Neurotoxicity and Neuropharmacology

The investigation of tetrahydroisoquinoline derivatives from dietary factors and their neurotoxicity assessment reflects the significance of understanding the biochemical basis of compound interactions within the nervous system. This research is pertinent to discovering new therapeutic avenues and understanding the potential neurotoxic effects of certain compounds (Aro, Nachtergael, Palmieri, Ris, & Duez, 2022).

Anticancer Agents

The development of anticancer agents based on isoquinoline derivatives underscores the importance of these structures in designing new drugs. The pursuit of compounds with potent cytotoxic activity against cancer cell lines is a critical area of medicinal chemistry (Kirshenbaum, Chen, Behrens, Papp, Stafford, Sun, Behrens, Fredericks, Polkus, & Sipple, 1994).

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-30-11-5-6-19-16-20(7-9-22(19)30)23(31-12-3-2-4-13-31)18-28-26(32)27(33)29-21-8-10-24-25(17-21)35-15-14-34-24/h7-10,16-17,23H,2-6,11-15,18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUFWGTMSNVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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